molecular formula C12H12N2O2S B1586397 5-(4-Methoxyphenyl)thiophene-2-carbohydrazide CAS No. 69202-24-0

5-(4-Methoxyphenyl)thiophene-2-carbohydrazide

Cat. No.: B1586397
CAS No.: 69202-24-0
M. Wt: 248.3 g/mol
InChI Key: RQNCKVGCHJREPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)thiophene-2-carbohydrazide is an organic compound with the molecular formula C12H12N2O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a methoxyphenyl group attached to the thiophene ring.

Scientific Research Applications

5-(4-Methoxyphenyl)thiophene-2-carbohydrazide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)thiophene-2-carbohydrazide typically involves the reaction of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)thiophene-2-carbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyphenyl)thiophene-2-carbohydrazide is unique due to its specific combination of a methoxyphenyl group and a carbohydrazide moiety attached to the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

5-(4-methoxyphenyl)thiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-16-9-4-2-8(3-5-9)10-6-7-11(17-10)12(15)14-13/h2-7H,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNCKVGCHJREPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(S2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377033
Record name 5-(4-Methoxyphenyl)thiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69202-24-0
Record name 5-(4-Methoxyphenyl)thiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1.8 g (7.7 mmol) of the thienoic acid in 1 mL of dry DMF and 30 mL of toluene is added 1.1 mL (15.4 mmol) of thionyl chloride and the mixture is heated at 80° C. for 3 hours. After cooling to room temperature, the solvent and excess thionyl chloride are removed under reduced pressure. The resulting residue is dissolved in 50 mL of dry THF and is added dropwise over a period of 30 minutes into a solution of 4.8 mL (154 mmol) of anhydrous hydrazine in 100 mL of dry THF while stirring at -30° C. After stirring at room temperature for 2 hours, 100 mL of water is added to the reaction mixture. The desired product is extracted with chloroform (4×100 mL), dried over anhydrous Na2SO4 and concentrated to give 1.5 g (75%) of 5-(4-methoxyphenyl)-2-thienoylhydrazine.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxyphenyl)thiophene-2-carbohydrazide
Reactant of Route 2
5-(4-Methoxyphenyl)thiophene-2-carbohydrazide
Reactant of Route 3
5-(4-Methoxyphenyl)thiophene-2-carbohydrazide
Reactant of Route 4
5-(4-Methoxyphenyl)thiophene-2-carbohydrazide
Reactant of Route 5
Reactant of Route 5
5-(4-Methoxyphenyl)thiophene-2-carbohydrazide
Reactant of Route 6
5-(4-Methoxyphenyl)thiophene-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.